molecular formula C10H13N3O B1269291 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one CAS No. 886508-53-8

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one

Cat. No.: B1269291
CAS No.: 886508-53-8
M. Wt: 191.23 g/mol
InChI Key: GDVGETHSXBLPHM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as 5-AMDM, is an organic compound that is widely used in scientific research applications. This compound is a member of the class of benzimidazoles and its unique chemical structure makes it an interesting research subject for various fields of study.

Scientific Research Applications

Optical Activity in Amino Acid Derivatives

5-Aminobenzimidazoles and derivatives like 1,3-dimethyl-2H-5-amino-benzimidazol-2-one show potential in the preparation of optically active amino acid derivatives. Hasan et al. (2000) explored this by reducing 1-methyl-5-nitro-benzimidazoles and 1,3-dimethyl-2H-5-nitro-benzimidazol-2-one to their amino counterparts and further converting them into complex compounds, which were then characterized for optical activity using mass spectrometry and 1H NMR spectroscopy (Hasan, Shaheen, Yunus, & Munir, 2000).

Synthesis of Masked Amino Aldehydes

Denisenko et al. (2010) demonstrated the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, which are masked amino aldehydes. This process involved heating (1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile with α-bromo ketones, leading to the formation of compounds with potential applications in organic synthesis (Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2010).

Antibacterial and Antifungal Activities

Benzimidazolone derivatives, including those based on 1,3-dimethyl-2H-benzimidazol-2-one, have been studied for their antibacterial, antituberculosis, and antifungal activities. Karale, Rindhe, and Rode (2015) synthesized various benzimidazolone derivatives and tested them against gram-positive and gram-negative microorganisms, showing promising results in the context of medical research (Karale, Rindhe, & Rode, 2015).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, including those similar to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, have been explored in the context of organic magnetic materials. Ferrer et al. (2001) synthesized and characterized stable nitroxide radicals derived from benzimidazoles, studying their magnetic susceptibility and potential application in materials science (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one plays a role in several biochemical reactions. It interacts with enzymes such as nicotinamide N-methyltransferase, which is involved in cellular energy metabolism . This interaction can influence the activity of the enzyme, leading to changes in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control in diabetic models . It also affects the size and function of fat cells, contributing to changes in cellular energy balance and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit nicotinamide N-methyltransferase, leading to changes in metabolic pathways and energy utilization . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are important for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can improve metabolic function and energy balance without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and changes in liver function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide N-methyltransferase, influencing the metabolism of nicotinamide and other related compounds . This interaction can affect metabolic flux and the levels of various metabolites, leading to changes in cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the mitochondria and nucleus . These localizations are important for understanding the mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGETHSXBLPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353886
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-53-8
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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